

1,3-Di(pyridin-2-yl)urea CAS number and molecular weight

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Compound of Interest

Compound Name: 1,3-Di(pyridin-2-yl)urea

Cat. No.: B1346803

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In-Depth Technical Guide: 1,3-Di(pyridin-2-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Di(pyridin-2-yl)urea**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and its emerging role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

1,3-Di(pyridin-2-yl)urea is a symmetrical molecule featuring a central urea linkage flanked by two pyridin-2-yl groups. This structure imparts unique properties, making it a valuable building block in the design of novel therapeutic agents and functional materials.

Parameter	Value	Reference
CAS Number	6268-43-5	[1]
Molecular Formula	C ₁₁ H ₁₀ N ₄ O	[1]
Molecular Weight	214.22 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically ≥97%	[2]
Storage	Room temperature, sealed in a dry environment	[2]

Synthesis and Experimental Protocols

The synthesis of **1,3-Di(pyridin-2-yl)urea** and its derivatives can be achieved through several established methods. Below are detailed protocols for its synthesis and subsequent application in forming metal complexes, as well as a standard assay for evaluating its biological activity.

Experimental Protocol 1: General Synthesis of Pyridyl Ureas

This protocol describes a common method for the synthesis of pyridyl ureas through the reaction of an aminopyridine with a corresponding isocyanate.[\[1\]](#)

Materials:

- 2-Aminopyridine
- Phenyl chloroformate
- Aromatic/non-aromatic amines
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous toluene
- Hexane

- Nitrogen or Argon gas supply
- Standard laboratory glassware

Procedure:

- Reactant Preparation: Dissolve an equimolar amount of 2-aminopyridine in anhydrous toluene in a round-bottom flask under an inert atmosphere (nitrogen or argon).
- Isocyanate Formation (in situ): A common method involves the reaction of an amine with phosgene or a phosgene equivalent like phenyl chloroformate to generate the isocyanate in situ. For a more direct synthesis, if pyridin-2-yl isocyanate is available, it can be used directly.
- Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding pyridyl isocyanate dropwise at room temperature.^[1] If generating the urea from two different amines, one would first be converted to the isocyanate. For symmetrical ureas like **1,3-Di(pyridin-2-yl)urea**, a reaction involving 2-aminopyridine and a carbonyl source (e.g., triphosgene) can be employed.
- Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.^[1]
- Product Isolation: The resulting solid product often precipitates out of the solution upon completion. The solid is collected by filtration.
- Purification: The crude product is washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and byproducts. The purified product is then dried under a vacuum.

Experimental Protocol 2: Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts

This alternative method provides a metal-free approach to synthesizing pyridin-2-yl ureas.^[3]

Materials:

- 2-Aminopyridinium salt

- Aryl or alkyl amine
- Base (e.g., potassium hydroxide)
- Solvent (e.g., dimethylformamide - DMF)

Procedure:

- Reaction Setup: In a reaction vessel, combine the 2-aminopyridinium salt and the desired amine in the solvent.
- Base Addition: Add the base to the mixture to promote the reaction.
- Reaction Conditions: The reaction is typically heated and stirred for several hours. The progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and precipitation.
- Purification: The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol 3: Synthesis of Copper(II) Complexes with 2-Pyridyl Ureas

This protocol details the formation of copper(II) complexes, demonstrating the utility of **1,3-Di(pyridin-2-yl)urea** as a ligand in coordination chemistry.[4][5]

Materials:

- **1,3-Di(pyridin-2-yl)urea**
- Copper(II) chloride pentahydrate ($\text{CuCl}_2 \cdot 5\text{H}_2\text{O}$)
- Methanol (MeOH)
- Isopropanol (i-PrOH)

Procedure:

- Ligand Solution: Prepare a solution of **1,3-Di(pyridin-2-yl)urea** (0.2 mmol) in methanol (4 mL).
- Metal Salt Solution: Prepare a solution of CuCl₂·5H₂O (0.1 mmol) in isopropanol (4 mL).
- Complexation: Add the ligand solution to the metal salt solution.
- Crystallization: Allow the resulting solution to slowly evaporate over approximately 3-4 days.
- Isolation: The precipitated complex, either as crystals or a powder, is collected by filtration and dried in the air at 50 °C.

Experimental Protocol 4: Evaluation of Cytotoxic Activity using MTT Assay

This protocol outlines a standard colorimetric assay to determine the in vitro anti-proliferative activity of **1,3-Di(pyridin-2-yl)urea** and its derivatives against cancer cell lines.[\[4\]](#)[\[6\]](#)

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **1,3-Di(pyridin-2-yl)urea** (or derivative) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, add 40 μ L of the MTT solution to each well and incubate for an additional 4 hours.[4]
- Formazan Solubilization: Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[4] The plate is then shaken for 10 minutes.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[6]
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]

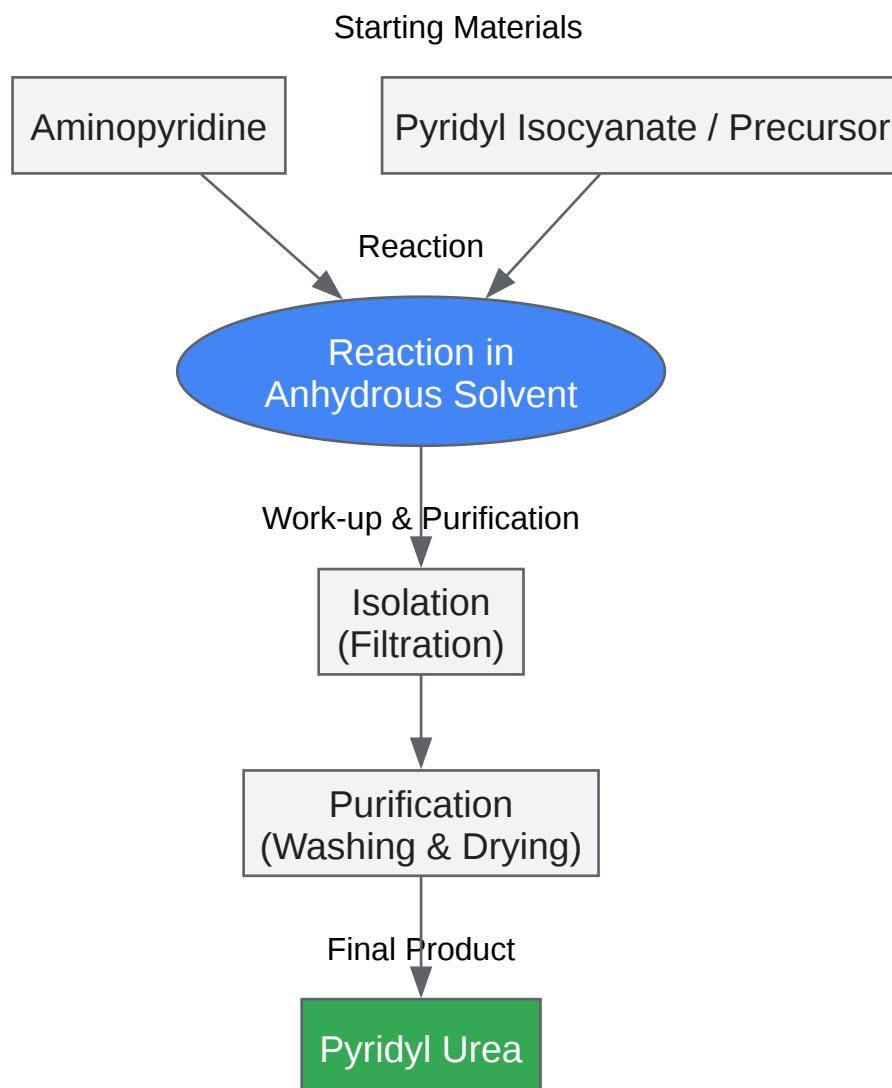
Biological Activity and Signaling Pathways

Pyridyl ureas, including derivatives of **1,3-Di(pyridin-2-yl)urea**, have garnered significant attention as potential anticancer agents due to their ability to inhibit various protein kinases.[1][7] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.

The mechanism of action for many pyridyl urea compounds involves targeting the ATP-binding pocket of kinases, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. Key kinase targets for this class of compounds include Apoptosis signal-regulating kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Extracellular signal-regulated kinase (ERK).[8][9][10]

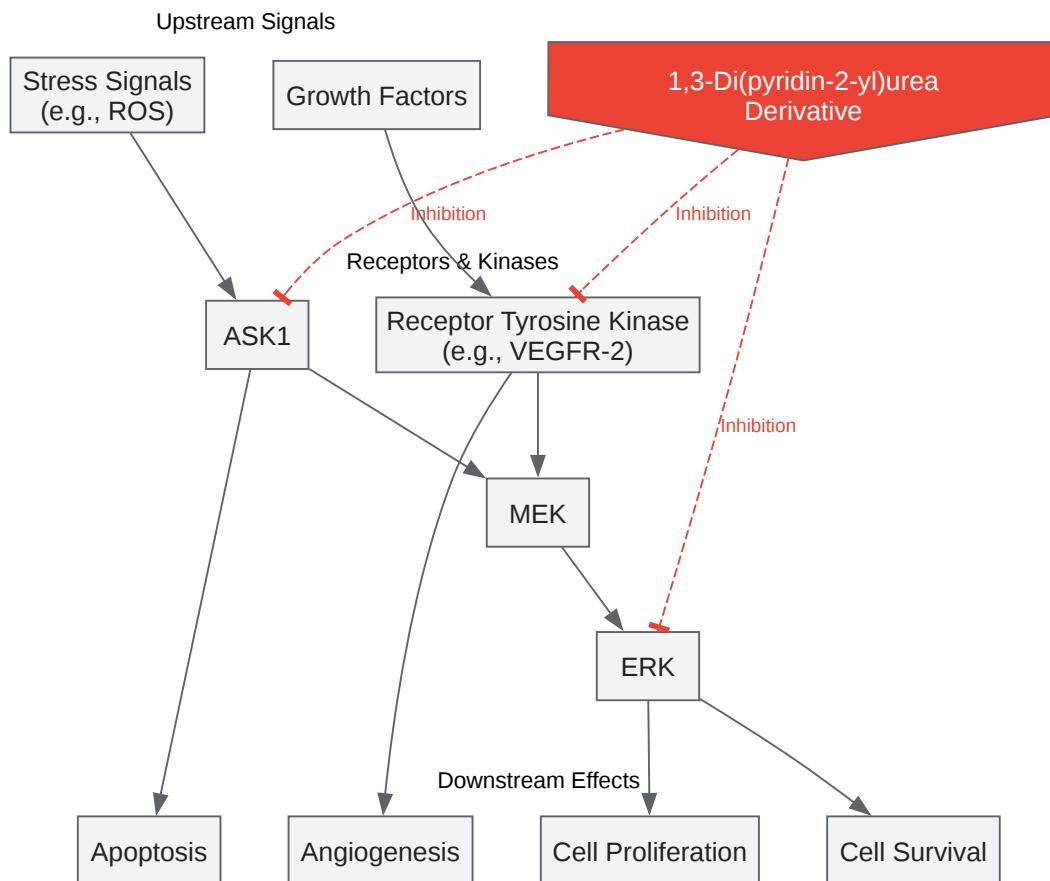
Below is a diagram illustrating a generalized workflow for the synthesis of pyridyl ureas and a schematic of the potential kinase inhibition pathways.

General Synthetic Workflow for Pyridyl Ureas

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Caption: A generalized workflow for the synthesis of pyridyl ureas.

Potential Kinase Inhibition Signaling Pathways

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Caption: Potential inhibition of RTK, ASK1, and ERK signaling pathways.

Conclusion

1,3-Di(pyridin-2-yl)urea serves as a valuable and versatile scaffold in the development of novel chemical entities with significant therapeutic potential. Its straightforward synthesis and the ability to act as a ligand for metal complexation make it an attractive molecule for further investigation. The demonstrated anti-proliferative activities of related pyridyl ureas highlight the promise of this compound class, particularly as kinase inhibitors for anticancer drug discovery. Future research will likely focus on optimizing the structure of **1,3-Di(pyridin-2-yl)urea** derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

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